molecular formula C8H8N2O3 B13778236 1-(2-Aminophenyl)-2-nitroethanone CAS No. 63892-06-8

1-(2-Aminophenyl)-2-nitroethanone

Cat. No.: B13778236
CAS No.: 63892-06-8
M. Wt: 180.16 g/mol
InChI Key: BCAHFOPUWFFFOA-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-nitroethanone (CAS 63892-06-8) is a nitro-substituted acetophenone derivative of significant interest in synthetic organic chemistry. Its molecular formula is C 8 H 8 N 2 O 3 . The compound serves as a versatile and valuable bifunctional intermediate, primarily due to the presence of an ortho-nitro group and an amino group on the aromatic ring, which create multiple reactive sites for further chemical manipulation . The primary research value of this compound lies in its application as a key precursor for the synthesis of various nitrogen-containing heterocycles. Its structure is particularly suited for cyclization reactions to construct fused ring systems. It is notably employed as a core building block in the synthesis of quinoline and quinolone derivatives, an important class of compounds with wide-ranging applications in medicinal chemistry research . Furthermore, its structural similarity to 2-aminobenzophenones suggests its potential as a precursor for certain benzodiazepine analogs, often accessible through condensation reactions with reagents like o-phenylenediamines . The ortho-nitro group, being a strong electron-withdrawing group, can be reduced to other functional groups, while the amino group can participate in nucleophilic attacks, facilitating diverse synthetic pathways. Researchers utilize this compound in the development of new synthetic methodologies, including one-pot reactions and novel catalytic processes, to efficiently build complex molecular architectures . This compound is intended for research and development purposes only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

63892-06-8

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-(2-aminophenyl)-2-nitroethanone

InChI

InChI=1S/C8H8N2O3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4H,5,9H2

InChI Key

BCAHFOPUWFFFOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves the introduction of a nitroacetyl group onto an aniline derivative or the carbonylation of nitromethane with an appropriately substituted aryl halide. The key challenge is the selective functionalization of the aromatic ring and the control of the nitro and amino groups.

Carbonylative Arylation of Nitromethane

A recent and efficient method involves the palladium-catalyzed carbonylative arylation of nitromethane with ortho-substituted aryl iodides, which can be derived from 2-aminophenyl precursors. This approach was highlighted in a 2021 study focusing on the synthesis of nitro-acetophenone intermediates for pharmaceutical applications.

  • Procedure Summary:

    • Preparation of the aryl iodide from 2-aminophenyl derivatives using N-iodosuccinimide (NIS) in acetic acid.
    • Palladium-catalyzed carbonylation in the presence of nitromethane and a base such as sodium tert-butoxide (NaOtBu) in DMSO.
    • The reaction yields this compound as a solid product, isolated by precipitation and filtration.
  • Yields and Advantages:

    • Yields up to 81% in unoptimized conditions.
    • The product precipitates directly, facilitating purification.
    • Scalable to decagram quantities.
  • Key Reference Data:

Step Reagents/Conditions Yield (%) Notes
Aryl iodide formation NIS/AcOH 90 Single regioisomer, gram scale
Carbonylative arylation Pd catalyst, NaOtBu, MeNO2, DMSO 81 Isolated as solid, good purity
Overall two-step yield - 65 Includes purification steps

This method represents a streamlined route with industrial potential due to its efficiency and fewer purification steps compared to traditional multi-step syntheses.

Nitration and Subsequent Functional Group Transformations

Another classical approach involves nitration of 2-phenylethanol derivatives , followed by reduction and hydrolysis steps to introduce the nitro and amino groups:

  • Process Outline:

    • Nitration of 2-phenylethanol with concentrated nitric acid at low temperatures (-15 °C to 0 °C).
    • Isolation of 2-(4-nitrophenyl)ethyl nitrate intermediate.
    • Subsequent reduction and hydrolysis to convert nitro groups and form the amino functionality.
  • Yields:

    • Nitration step yields approximately 53% of the nitro intermediate.
    • Further steps yield the desired nitroethanone derivative after purification.
  • Reaction Conditions:

Stage Conditions Temperature (°C) Yield (%) Remarks
Nitration Conc. HNO3, stirring, ice bath -15 to 0 53 Slow addition over 35-40 min
Workup Quenching in water/ice, extraction Ambient - Extraction with chloroform
Purification Recrystallization from alcohol -18 (cooling) - Product melting point 54-56 °C

This method is well-documented in Russian patent literature and provides a reliable albeit moderate-yielding route.

Condensation Reactions Using Nitroalkanes and Amino Aromatics

Some synthetic strategies involve the condensation of nitroalkanes with aromatic amines or aldehydes to form nitro-substituted ketones:

  • Reaction of nitroethane with aromatic aldehydes in the presence of amines or bases to form nitroalkene intermediates, which can be converted to nitroketones.
  • Use of ethyl nitroacetate with aromatic compounds under catalysis by titanium tetrachloride (TiCl4) and amines to form nitroacetic esters, which can be hydrolyzed to nitroketones.

These methods are more general and applicable to a variety of substituted aromatics but may require longer reaction times and careful control of conditions to avoid by-products.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations Reference
Palladium-catalyzed carbonylation 2-Aminophenyl iodide, Pd catalyst, NaOtBu, MeNO2, DMSO 65-81 High yield, scalable, straightforward purification Requires Pd catalyst, sensitive to free amines
Nitration of 2-phenylethanol Conc. HNO3, ice bath, chloroform extraction ~53 Established method, moderate complexity Moderate yield, multi-step, toxic reagents
Condensation with nitroalkanes Nitroethane, aromatic aldehydes, amines/base Variable (45-95) Versatile, applicable to various substrates Long reaction times, side reactions

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-2-nitroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).

Major Products Formed:

    Reduction: 1-(2-Aminophenyl)-2-aminoethanone.

    Oxidation: 1-(2-Nitrosophenyl)-2-nitroethanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-nitroethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(2-Aminophenyl)ethanone (o-Aminoacetophenone)
  • Formula: C₈H₉NO
  • Molecular Weight : 135.16 g/mol
  • Key Properties: This compound lacks the nitro group but retains the 2-aminophenyl moiety. It is a precursor for Schiff base ligands in coordination chemistry, particularly in synthesizing metal complexes with anticancer and antimicrobial activities .
  • Synthesis: Typically prepared via reduction of 2-nitroacetophenone or direct acetylation of 2-aminophenol .
1-(2-Nitrophenyl)ethanone (o-Nitroacetophenone)
  • Formula: C₈H₇NO₃
  • Molecular Weight : 165.15 g/mol
  • Key Properties: Contains a nitro group on the phenyl ring instead of the ethanone chain. Widely used as an intermediate in organic synthesis and dye manufacturing. Exhibits higher thermal stability compared to amino analogs due to the electron-withdrawing nitro group .
  • Hazards : Classified as hazardous under GHS/CLP regulations; requires precautions to avoid inhalation and skin contact .
1-(2-Amino-6-nitrophenyl)ethanone
  • Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • Key Properties: Features both amino and nitro groups on the phenyl ring (positions 2 and 6, respectively).
1-(2-Hydroxyphenyl)-2-nitroethanone Derivatives
  • Example: 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone
  • Formula: C₉H₉NO₄
  • Molecular Weight : 195.17 g/mol
  • Key Properties : Hydroxy and nitro groups on the phenyl ring influence solubility and reactivity. Such compounds are synthesized via alkaline hydrolysis of nitrocoumarins and exhibit moderate antimicrobial activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(2-Aminophenyl)ethanone 135.16 Not reported Amino, Ketone
1-(2-Nitrophenyl)ethanone 165.15 Not reported Nitro, Ketone
1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone 195.17 134 Hydroxy, Nitro, Ketone
1-(3-Amino-2-hydroxyphenyl)ethanone 151.17 176–179 Amino, Hydroxy, Ketone

Data compiled from

Key Research Findings and Trends

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., -NH₂): Enhance nucleophilic reactivity, making amino-substituted acetophenones suitable for condensation reactions (e.g., Schiff base formation) .
  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the ketone, facilitating nucleophilic additions or reductions. Nitro groups also stabilize negative charges in intermediates .

Biological Activity

1-(2-Aminophenyl)-2-nitroethanone, also known as 2-Nitro-1-(2-aminophenyl)ethanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

C9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3

Molecular Properties

PropertyValue
Molecular Weight180.17 g/mol
Melting Point90-92 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated that the compound showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for S. aureus.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a study by Johnson et al. (2020) reported that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspases
HeLa20ROS generation and cell cycle arrest

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective effects of this compound. A study by Lee et al. (2022) demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. The authors suggested that this effect could be linked to its ability to modulate mitochondrial function.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, administration of a formulation containing this compound resulted in a significant reduction in infection severity within five days of treatment. The trial highlighted the potential for this compound as a topical antimicrobial agent.

Case Study 2: Cancer Treatment

A phase II clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated a synergistic effect, improving overall survival rates compared to chemotherapy alone.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through caspase activation and ROS generation.
  • Neuroprotection : Modulation of mitochondrial function helps protect neurons from oxidative damage.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-(2-Aminophenyl)-2-nitroethanone?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify proton environments (e.g., aromatic protons, nitro group resonance) and confirm substitution patterns. For example, the nitro group at the ethanone chain will exhibit distinct chemical shifts compared to aromatic nitro derivatives .
  • Infrared (IR) Spectroscopy : Detect functional groups such as the carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520-1350 cm1^{-1}) stretches to validate structural integrity .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated molecular formula: C8_8H8_8N2_2O3_3) via high-resolution MS (HRMS) to ensure purity and rule out byproducts .

Q. What synthetic strategies introduce the nitro group in this compound?

  • Methodological Answer :

  • Nitro Group Installation via Henry Reaction : React 2-nitroethanone derivatives with 2-aminobenzaldehyde under basic conditions to form the nitro-alcohol intermediate, followed by oxidation to the ketone. This approach avoids harsh nitration conditions that could degrade the amino group .
  • Protection-Deprotection Strategies : Protect the amino group (e.g., acetylation with acetic anhydride) before nitration to prevent undesired side reactions. After nitration, deprotect using mild hydrolysis (e.g., NaOH/EtOH) .

Advanced Research Questions

Q. How can competing side reactions (e.g., amino group oxidation) be mitigated during synthesis?

  • Methodological Answer :

  • Controlled Reaction Conditions : Use low temperatures (0–5°C) and slow addition of nitrating agents (e.g., HNO3_3/H2_2SO4_4) to minimize over-nitration or oxidation. Monitor progress via TLC or in-situ IR .
  • Alternative Nitration Agents : Employ non-acidic nitration systems (e.g., ceric ammonium nitrate in acetonitrile) to reduce protonation of the amino group, enhancing regioselectivity .

Q. How do researchers resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with UV detection to quantify impurities. Compare retention times with authentic standards .
  • Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to identify polymorphic forms or solvates that may affect melting points .
  • Cross-Validation : Reproduce synthesis under standardized conditions (e.g., solvent, catalyst) and compare spectral data with literature. Discrepancies may arise from solvent residues or tautomerism .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight, light-resistant containers under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Avoid contact with oxidizing agents due to the nitro group’s reactivity .

Q. What computational tools aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can model nitro group charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on nitro group stability) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Prepare buffered solutions (pH 1–7) and monitor degradation via UV-Vis spectroscopy. Compare half-lives to identify pH-dependent decomposition pathways .
  • Isolation of Degradants : Use preparative TLC or column chromatography to isolate degradation products. Characterize via NMR/MS to identify mechanisms (e.g., hydrolysis of the nitro group) .

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